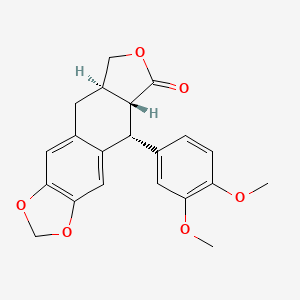
5'-Demethoxydeoxypodophyllotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Demethoxydeoxypodophyllotoxin is a lactone and a lignan.
Applications De Recherche Scientifique
Anticancer Properties
Mechanism of Action
5'-Demethoxydeoxypodophyllotoxin exhibits potent antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It acts primarily by disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis. This mechanism is similar to that of established chemotherapeutic agents like etoposide but with potentially reduced toxicity.
Case Studies
- Lung Cancer : In studies involving A549 human lung cancer cells, derivatives of deoxypodophyllotoxin demonstrated superior antitumor activity compared to conventional agents like etoposide. These findings suggest that this compound could be a promising candidate for treating lung cancer, especially in cases resistant to existing therapies .
- Leukemia : A hybrid compound combining deoxypodophyllotoxin with indirubin was tested against human leukemia cells. This novel hybrid exhibited significant antiproliferative activity and showed potential in overcoming multidrug resistance, indicating its applicability in treating resistant leukemia cases .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been a focal point in research aimed at enhancing its therapeutic efficacy while minimizing side effects. Several studies have explored modifications that improve the compound's solubility and bioavailability.
Notable Derivatives
- LJ12 : A derivative synthesized from deoxypodophyllotoxin showed enhanced cytotoxicity against A549 cells compared to both deoxypodophyllotoxin and etoposide. This derivative incorporates L-amino acids, which appear to enhance its interaction with cellular targets .
- Conjugates with Antimetabolites : Research has also focused on creating conjugates of podophyllotoxin derivatives with antimetabolites like 5-fluorouracil (5-FU). These conjugates exhibited synergistic effects and increased cytotoxicity against cancer cell lines .
Other Biological Activities
Beyond its anticancer applications, this compound has shown promise in several other areas:
Antiviral Activity
Research indicates that podophyllotoxin derivatives possess antiviral properties, particularly against herpes simplex virus and cytomegalovirus. The mechanism involves inhibiting viral replication at early stages post-infection .
Insecticidal Properties
Studies have demonstrated that certain analogues of deoxypodophyllotoxin exhibit insecticidal activity against larvae of specific pests, suggesting potential applications in agricultural pest control .
Summary Table of Applications
Propriétés
Numéro CAS |
63700-40-3 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(5R,5aR,8aR)-5-(3,4-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C21H20O6/c1-23-15-4-3-11(6-16(15)24-2)19-14-8-18-17(26-10-27-18)7-12(14)5-13-9-25-21(22)20(13)19/h3-4,6-8,13,19-20H,5,9-10H2,1-2H3/t13-,19+,20-/m0/s1 |
Clé InChI |
MKWAWTRNIPHOLB-SVIJTADQSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O)OC |
Key on ui other cas no. |
63700-40-3 |
Synonymes |
morelensin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















